Bebeerine

Vue d'ensemble

Description

Bebeerine, also known as berberine, is a naturally occurring isoquinoline alkaloid found in various plants such as Berberis, Coptis chinensis, and Hydrastis canadensis. It has been traditionally used in Chinese and Ayurvedic medicine for its antibacterial, anti-inflammatory, and antidiarrheal properties. This compound is known for its bright yellow color and is used as a natural dye. It has gained significant attention in modern medicine due to its potential therapeutic effects on various diseases, including diabetes, cardiovascular diseases, and cancer .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bebeerine can be synthesized through several methods. One common synthetic route involves the condensation of 3,4-dimethoxybenzaldehyde with tetrahydroisoquinoline in the presence of a Lewis acid catalyst, followed by oxidation to form the berberine structure. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 6-8 hours .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. The extraction process includes the following steps:

Plant Material Collection: Plants containing this compound, such as Berberis species, are harvested.

Extraction: The plant material is dried and ground into a fine powder. The powder is then subjected to solvent extraction using solvents like methanol, ethanol, or water.

Purification: The crude extract is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Analyse Des Réactions Chimiques

Types of Reactions: Bebeerine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form berberrubine, a compound with enhanced biological activity.

Reduction: Reduction of this compound can yield dihydroberberine, which has different pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of a catalyst.

Major Products:

Berberrubine: Formed through oxidation.

Dihydroberberine: Formed through reduction.

Various Derivatives: Formed through substitution reactions.

Applications De Recherche Scientifique

Bebeerine has a wide range of scientific research applications:

Chemistry: Used as a natural dye and a reagent in various chemical reactions.

Biology: Studied for its effects on cellular processes, including apoptosis, autophagy, and cell cycle regulation.

Medicine: Investigated for its potential therapeutic effects on diabetes, cardiovascular diseases, cancer, and neurodegenerative diseases. It has shown promise in reducing blood glucose levels, lowering cholesterol, and inhibiting tumor growth.

Industry: Used in the production of natural dyes, cosmetics, and dietary supplements.

Mécanisme D'action

Bebeerine exerts its effects through multiple molecular targets and pathways:

AMP-Activated Protein Kinase (AMPK): this compound activates AMPK, which plays a crucial role in regulating energy homeostasis and glucose metabolism.

Nuclear Factor Kappa B (NF-κB): this compound inhibits the NF-κB pathway, reducing inflammation and oxidative stress.

Mitogen-Activated Protein Kinase (MAPK): this compound modulates the MAPK pathway, affecting cell proliferation and apoptosis.

Protein Kinase B (Akt): this compound influences the Akt pathway, which is involved in cell survival and growth.

Comparaison Avec Des Composés Similaires

Bebeerine is part of the protoberberine group of alkaloids, which includes compounds such as:

- Berberrubine

- Thalifendine

- Demethyleneberberine

- Jatrorrhizine

- Columbamine

Comparison:

- Berberrubine: Similar to this compound but with enhanced biological activity due to the presence of additional hydroxyl groups.

- Thalifendine: Shares the protoberberine skeleton but has different substituents, leading to variations in pharmacological properties.

- Demethyleneberberine: Lacks methylene groups, resulting in altered biological activity.

- Jatrorrhizine: Contains additional methoxy groups, influencing its pharmacological effects.

- Columbamine: Similar structure but with different substituents, affecting its interaction with biological targets .

This compound stands out due to its broad spectrum of biological activities and its potential therapeutic applications in various diseases.

Activité Biologique

Bebeerine, a lesser-known isoquinoline alkaloid, has garnered attention for its diverse biological activities. While much of the research has focused on its more widely recognized counterpart, berberine, studies indicate that this compound exhibits significant pharmacological properties as well. This article provides a comprehensive overview of the biological activities associated with this compound, including its effects on cancer cells, metabolic disorders, and potential therapeutic applications.

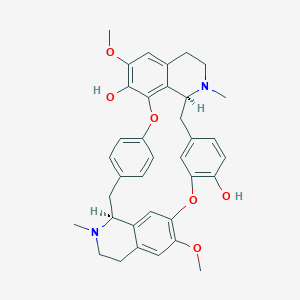

Chemical Structure and Sources

This compound is structurally similar to berberine, sharing a common isoquinoline framework. It is primarily extracted from various plant species, particularly those belonging to the Berberis genus. The compound's unique structure contributes to its bioactivity, making it a subject of interest in medicinal chemistry.

1. Anticancer Properties

This compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Research indicates that it can induce cell cycle arrest and apoptosis in cancer cells through several mechanisms:

- Cell Cycle Arrest : this compound has been observed to cause G0/G1 phase arrest in human cancer cells. This is achieved by downregulating cyclins such as cyclin D1 and B1, which are crucial for cell cycle progression .

- Induction of Apoptosis : The compound promotes apoptosis by upregulating pro-apoptotic genes (e.g., BAX, BAK1) while downregulating anti-apoptotic genes (e.g., BCL2). This dual action enhances the apoptotic signaling pathways within tumor cells .

- Mechanistic Insights : Studies have highlighted the role of reactive oxygen species (ROS) in mediating this compound's apoptotic effects. Increased ROS levels can disrupt mitochondrial functions and activate caspases involved in apoptosis .

2. Metabolic Effects

This compound has been investigated for its potential benefits in metabolic disorders, particularly type 2 diabetes and obesity:

- Glucose Regulation : Clinical studies have demonstrated that this compound can significantly lower fasting blood glucose (FBG) and postprandial blood glucose (PBG) levels. A notable study reported a reduction in HbA1c levels from 8.1% to 7.3% after treatment with this compound .

- Lipid Profile Improvement : In patients with metabolic syndrome, this compound treatment led to decreased serum cholesterol and triglyceride levels, indicating its potential as a lipid-lowering agent .

3. Antimicrobial Activity

Historically, this compound has been recognized for its broad-spectrum antibacterial properties. It has shown efficacy against various bacterial strains, making it a candidate for further exploration in infectious disease management.

Case Studies

Several clinical studies have been conducted to evaluate the efficacy and safety of this compound:

- Diabetes Management : A pilot study involving 74 participants found that this compound significantly improved glycemic control compared to standard treatments like metformin. Participants experienced gastrointestinal side effects but tolerated lower doses well .

- Cancer Research : In vitro studies have demonstrated that this compound can inhibit the growth of breast cancer cell lines (e.g., MDA-MB-231) and induce apoptosis through modulation of key signaling pathways .

Data Summary

The following table summarizes key findings from various studies on the biological activities of this compound:

Propriétés

IUPAC Name |

(1S,16S)-10,25-dimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38N2O6/c1-37-13-11-23-18-31(41-3)32-20-26(23)27(37)15-21-5-8-25(9-6-21)43-36-34-24(19-33(42-4)35(36)40)12-14-38(2)28(34)16-22-7-10-29(39)30(17-22)44-32/h5-10,17-20,27-28,39-40H,11-16H2,1-4H3/t27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZXDRGWBULKFA-NSOVKSMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)N(CCC6=CC(=C5O)OC)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@H](CC7=CC(=C(C=C7)O)O3)N(CCC6=CC(=C5O)OC)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963907 | |

| Record name | 6,6'-Dimethoxy-2,2'-dimethyltubocuraran-7',12'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-60-1 | |

| Record name | Bebeerine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bebeerine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,6'-Dimethoxy-2,2'-dimethyltubocuraran-7',12'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEBEERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01MDR0WU2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.